molecular formula C22H23FN2O2 B2771969 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one CAS No. 877786-34-0

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2771969
CAS No.: 877786-34-0
M. Wt: 366.436
InChI Key: VTOGFPKJFQZXNA-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic compound known for its potential applications in various scientific fields. This compound features a chromen-2-one core structure substituted with a piperazine moiety, which is further functionalized with a fluorophenyl group. The unique structural attributes of this compound make it a subject of interest in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Mechanism

The molecular mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one involves reducing the Vmax of uridine transport in ENT1 and ENT2 without affecting Km . This suggests that the compound inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

The inhibitory effect of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one on ENTs could not be washed out, indicating a long-term effect on cellular function . More studies are needed to understand the product’s stability and degradation over time.

Metabolic Pathways

It is known that the compound interacts with ENTs, which play a role in nucleotide synthesis

Transport and Distribution

It is known that the compound interacts with ENTs, which are involved in the transport of nucleosides and nucleoside analogues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling Reaction: The piperazine intermediate is then coupled with 6,8-dimethylchromen-2-one using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl moiety.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one stands out due to its chromen-2-one core structure, which imparts unique chemical and biological properties. Its selective inhibition of ENT2 over ENT1 and its irreversible binding mechanism make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-18(12-15)17(13-21(26)27-22)14-24-7-9-25(10-8-24)20-6-4-3-5-19(20)23/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOGFPKJFQZXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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